![molecular formula C14H17N3O4 B2516515 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline CAS No. 899374-59-5](/img/structure/B2516515.png)
1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives, which were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis
The IR spectrum of a similar compound shows a peak at 1669 cm-1, which corresponds to the C=O bond . The 1H NMR spectrum (CDCl3) shows various peaks, including those at 2.38 ppm (6H, s, 2COCH3) and 2.88 ppm (6H, s, 2,6-CH3) . The 13C NMR spectrum (CDCl3) also shows various peaks, including those at 22.0 ppm (2,6-CH3) and 26.2 ppm (2COCH3) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aldol-crotonic condensation reactions and cyclization with hydrazine hydrate .Scientific Research Applications
Chemical Synthesis and Derivative Formation
1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline is involved in various chemical synthesis processes and the formation of derivative compounds. One study described the formation of tetrahydroquinoxaline 1,4-dioxide derivatives in a reaction involving cyclohexane-1,2-dione dioxime and diacetyl. This reaction yielded complex structures such as 5-(E)-{[(E)-2-(hydroxyimino)cyclohexylidene]aminooxy}-2,3-dimethyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, showcasing the compound's potential in synthetic chemistry (Gatilov & Samsonov, 2015).
Electrochemical Studies
Electrochemical reduction studies have involved 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalines, revealing their transformation into compounds like 1,4-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline in acidic media. These studies provide insights into the reduction and autoxidation mechanisms of these compounds, indicating their potential in understanding redox processes in organic chemistry (Gottlieb & Pfleiderer, 1978).
Analytical Chemistry and Sensing
The compound has relevance in analytical chemistry, particularly in the detection and quantification of diacetyl in beer. A novel high-performance liquid chromatography method utilizing the derivatization reaction of diacetyl with 4-nitro-o-phenylenediamine highlights the compound's role in improving analytical techniques and ensuring product quality in the food industry (Li et al., 2012).
properties
IUPAC Name |
1-(4-acetyl-2,3-dimethyl-6-nitro-2,3-dihydroquinoxalin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-9(2)16(11(4)19)14-7-12(17(20)21)5-6-13(14)15(8)10(3)18/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHDUKCVRFGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-])C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline |
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